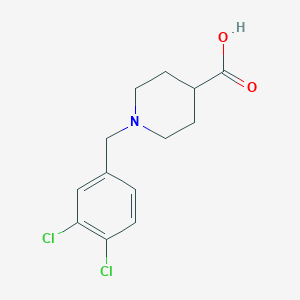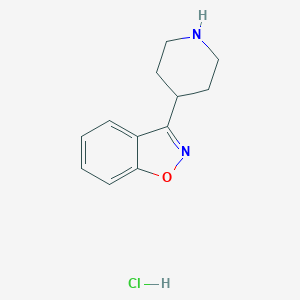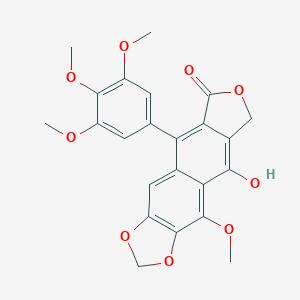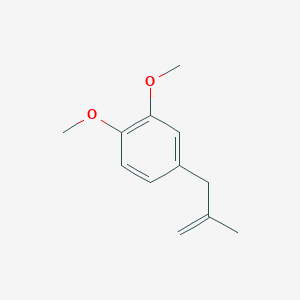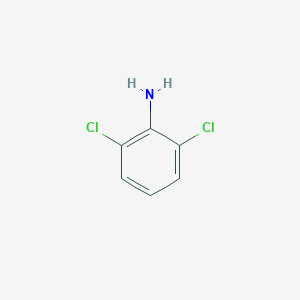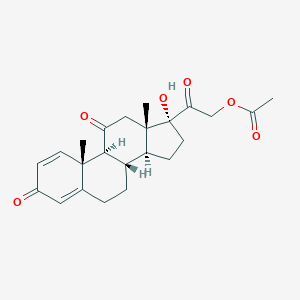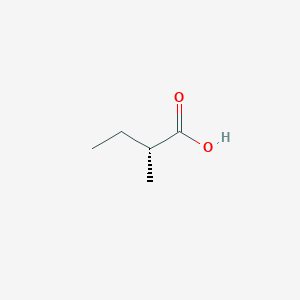
(R)-2-Methylbutanoic acid
Vue d'ensemble
Description
“®-2-Methylbutanoic acid” is an organic compound that belongs to the class of carboxylic acids. It is chiral, meaning it has a specific orientation in space, denoted by the “®” in its name . The “R” stands for “rectus”, which is Latin for “right”, indicating the direction of rotation of the compound .
Molecular Structure Analysis
The molecular structure of “®-2-Methylbutanoic acid” can be analyzed using various software tools such as ChemDraw, HyperChem, and GuassView 5.0 . These tools can help establish a molecular structure model with strong universality and stability .Chemical Reactions Analysis
Carboxylic acids, including “®-2-Methylbutanoic acid”, can undergo a variety of chemical reactions. For example, they can react with active metals to yield hydrogen gas . They can also participate in acid-base reactions in aqueous solution .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Methylbutanoic acid” can be analyzed statistically . Such analysis can reveal differences in interface and surface regions of all physical chemical properties of residues .Applications De Recherche Scientifique
Results
Agriculture
Results
Synthetic Biology
Results
Diagnostics
Results
Gene Editing
Results
Biosensing
Results
Neurochemistry
Methods
Results: Understanding its function could lead to insights into neurological disorders and the development of new treatments .
Protein Synthesis
Methods
Results: Insights from these studies could improve our understanding of protein structure and function, potentially leading to advancements in biotechnology .
Enzyme Function
Methods
Results: The applications of such enzymes span across chemicals, food, and pharmaceutical industries, offering potential for innovative industrial processes .
Nutritional Science
Methods
Results: Such research can inform dietary guidelines and the development of nutritional supplements .
Pharmacology
Methods
Results: This could lead to new therapeutic strategies for diseases where modulation of neurotransmitter levels is beneficial .
Biochemistry of Amino Acids
Methods
Results: This foundational knowledge is crucial for various fields, including drug design, molecular biology, and genetics .
Nucleic Acid Therapeutics
Methods
Results: This could lead to new treatments for genetic disorders, cancers, and viral infections by targeting specific genetic pathways .
Material Science
Methods
Results: The development of such materials could have applications in biodegradable plastics, coatings, and adhesives .
Data Storage
Methods
Results: This application could revolutionize data storage, offering a compact and sustainable alternative to traditional electronic methods .
Environmental Monitoring
Methods
Results: This could lead to more accurate and sensitive monitoring of environmental health and the detection of hazardous substances .
Chemical Synthesis
Methods
Results: This is crucial for the pharmaceutical industry, where the chirality of drugs can affect their safety and efficacy .
Bioinformatics
Methods
Results: Such studies can lead to a deeper understanding of cellular mechanisms and the development of computational tools for biological research .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8091536 | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylbutanoic acid | |
CAS RN |
32231-50-8 | |
| Record name | (-)-2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

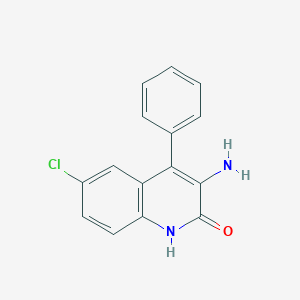
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
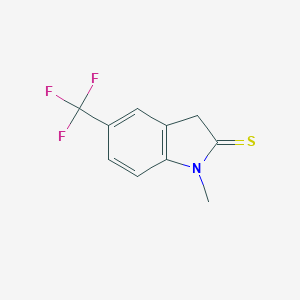
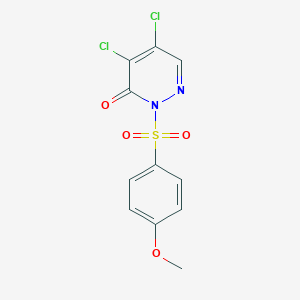
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
